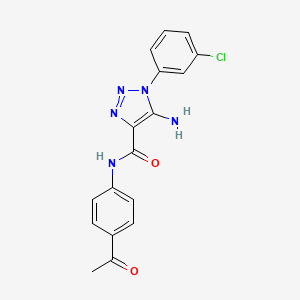

N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide (Molecular formula: C₁₇H₁₄ClN₅O₂; CAS RN: 951893-75-7) is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 3-chlorophenyl group and at the 4-position with a carboxamide moiety linked to a 4-acetylphenyl ring. The compound’s structure combines electron-withdrawing (chlorine, acetyl) and hydrogen-bonding (amide, amino) groups, making it a candidate for diverse biological applications, including antimicrobial or anticancer activity .

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN5O2/c1-10(24)11-5-7-13(8-6-11)20-17(25)15-16(19)23(22-21-15)14-4-2-3-12(18)9-14/h2-9H,19H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQTVBXRYOJTCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101140115 | |

| Record name | N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951893-75-7 | |

| Record name | N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101140115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) under mild conditions.

Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.

Acetylation: The acetyl group is introduced by reacting the compound with acetic anhydride in the presence of a base such as pyridine.

Chlorination: The chlorophenyl group is introduced via a substitution reaction using a chlorinating agent like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Pharmaceuticals: The compound is explored for its potential use in drug development due to its bioactive properties.

Materials Science: It is investigated for its potential use in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

- Acetyl vs. Methyl : The 4-acetylphenyl group increases polarity and hydrogen-bonding capacity relative to methyl or isopropyl substituents, which may influence solubility and metabolic stability .

- Positional Isomerism : Substituting chlorine at the meta (3-chlorophenyl) versus para (4-chlorophenyl) position alters steric and electronic interactions, as seen in ’s 4-chlorophenyl analog .

Antimicrobial Activity

The 5-amino-1,2,3-triazole-4-carboxamide scaffold has been explored for disrupting bacterial SOS response via LexA autoproteolysis inhibition. While the parent scaffold (1, IC₅₀ = 32 µM) showed moderate activity, substituents like 3-chlorophenyl may enhance potency by mimicking β-turn structures critical for LexA interaction .

Anticancer Activity

Triazole carboxamides with aryl substituents demonstrate antiproliferative effects. For example:

- 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl): Showed -13.42% growth inhibition (GP) in renal cancer RXF 393 cells .

- 5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl): Achieved -27.30% GP in CNS cancer SNB-75 cells . The target compound’s 3-chlorophenyl and 4-acetylphenyl groups may similarly enhance DNA intercalation or kinase inhibition, though empirical data are needed.

Physicochemical Properties

The target compound’s moderate LogP suggests balanced lipophilicity for membrane permeability, while its three hydrogen-bond donors may improve target engagement compared to less polar analogs .

Biological Activity

N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound features a unique structural configuration that includes an acetylphenyl group, a chlorophenyl group, an amino group, and a carboxamide functional group. The biological activity of this compound has been the subject of various studies, highlighting its potential applications in medicinal chemistry.

Structural Overview

The compound's structure can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C17H14ClN5O2 |

| Molecular Mass | 355.78 g/mol |

| CAS Registry Number | 951893-75-7 |

| Key Functional Groups | Acetyl, Amino, Carboxamide |

The presence of both the acetyl and chlorophenyl substituents enhances its biological activity by allowing for diverse interactions with biological macromolecules.

Biological Activity

Research has indicated that compounds containing the 1,2,3-triazole structure exhibit a range of biological activities including:

- Anticancer Activity : Triazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines due to their ability to interfere with tubulin polymerization and angiogenesis .

- Antimicrobial Properties : The triazole scaffold is recognized for its antibacterial and antifungal properties. Studies have reported that triazole derivatives exhibit activity against resistant strains of bacteria and fungi .

- Anti-inflammatory Effects : Some triazole compounds have been studied for their anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

The mechanism through which N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : Compounds with the triazole moiety can act as enzyme inhibitors. For example, they may inhibit DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication .

- Cell Cycle Interference : By disrupting the normal function of microtubules during cell division, these compounds can induce apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to N-(4-acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide:

- Anticancer Studies : A study focused on 3-amino-1,2,4-triazole derivatives showed that specific substitutions could enhance anticancer activity across various cell lines. The presence of electron-withdrawing groups like chlorine was found to be essential for increased potency .

- Antimicrobial Evaluation : Another research highlighted the efficacy of triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MIC) in the low microgram range .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.